Sodium cyclohexanesulfonate
Description
Historical Perspectives and Evolution of Sulfonate Compound Research
The study of organosulfur compounds, particularly sulfonates, has a rich history intertwined with the development of modern chemistry. Sulfonates, characterized by the R−S(=O)₂−O⁻ functional group, are the conjugate bases of sulfonic acids. wikipedia.org Historically, sulfonic acids were recognized as strong acids, approximately a million times more potent than their corresponding carboxylic acids. wikipedia.org This high acidity made them valuable in various chemical processes.
The initial applications of sulfonation, the process of introducing a sulfo group into an organic compound, were primarily in the dye industry. The introduction of the sulfonic acid group rendered many aromatic compounds water-soluble, a critical property for textile dyeing. Over time, the scope of sulfonate research expanded significantly. In the early 20th century, the utility of sulfonates as surfactants was discovered, leading to the development of synthetic detergents like alkylbenzene sulfonates, which became ubiquitous in cleaning products. wikipedia.orgchemithon.com
A notable milestone in the specific field of sulfonate chemistry was the work of Helferich and Gootz in 1929, who first described glycosyl sulfonates and their reactivity. nih.gov However, the chemistry of these compounds was not extensively explored for several decades. It was the research of Conrad Schuerch in the 1970s and early 1980s that brought renewed attention to the potential of various sulfonate compounds in organic synthesis. nih.gov This foundational research paved the way for the investigation of more complex sulfonate structures, including the cyclohexanesulfonate scaffold.
Contemporary Significance of the Cyclohexanesulfonate Scaffold in Chemical Sciences
In modern chemical sciences, the cyclohexanesulfonate scaffold has emerged as a structure of significant interest, particularly in pharmaceuticals and medicinal chemistry. Sodium cyclohexanesulfonate has been identified as a highly effective ionic hydrophobic excipient. sigmaaldrich.com Its primary function in this context is to substantially decrease the viscosity of highly concentrated aqueous solutions of therapeutic proteins, such as bovine serum albumin and γ-globulin. sigmaaldrich.com This property is crucial for the formulation and administration of protein-based drugs.
Beyond its role as an excipient, the cyclohexanesulfonate moiety is being explored as a key structural component in the design of new therapeutic agents. Research has shown that derivatives containing the cyclohexanesulfonate group can act as potent enzyme inhibitors. nih.govacs.org For instance, a benzothiophene (B83047) derivative incorporating a cyclohexanesulfonate group demonstrated significant inhibitory activity against ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1), an enzyme implicated in various physiological and pathological processes. nih.govacs.org The non-aromatic, saturated cyclic hydrocarbon structure of cyclohexanesulfonate contributes to the unique pharmacological profiles of these derivatives. nih.gov These findings highlight the contemporary importance of the cyclohexanesulfonate scaffold as a versatile building block in the development of advanced materials and novel pharmaceuticals. nih.govacs.org
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;cyclohexanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3S.Na/c7-10(8,9)6-4-2-1-3-5-6;/h6H,1-5H2,(H,7,8,9);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIKAKPJAGLSOD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90635567 | |
| Record name | Sodium cyclohexanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13893-74-8 | |
| Record name | Sodium cyclohexanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium cyclohexanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Advanced Chemical Preparations of Sodium Cyclohexanesulfonate and Its Analogues
Established Synthetic Routes to Sodium Cyclohexanesulfonate
Several well-established methods are utilized for the industrial and laboratory-scale synthesis of this compound. These routes primarily involve the sulfonation of a cyclohexyl precursor followed by neutralization.
Sulfonation of Cyclohexylamine (B46788) and Subsequent Neutralization Protocols
A primary method for synthesizing this compound involves the direct sulfonation of cyclohexylamine. In one approach, cyclohexylamine is reacted with sulfur dioxide to create cyclohexanesulfinic acid. This intermediate is then neutralized with sodium hydroxide (B78521) to yield the final product, this compound. Another variation involves reacting cyclohexylamine with sulfamic acid in a solvent like o-dichlorobenzene at high temperatures (160–179 °C). atamanchemicals.com A similar process uses a light oil as the solvent, with the reaction proceeding at 165 °C for 3 hours, followed by cooling and the addition of a 10% sodium bicarbonate solution to dissolve the product and achieve a high yield. atamanchemicals.com The general sequence involves the sulfonation of cyclohexylamine to form cyclohexylsulfamic acid, which is subsequently neutralized with sodium hydroxide. atamanchemicals.comchembk.com
Triethylamine-Sulfur Trioxide Complex Mediated Synthesis
A notable synthetic route employs a triethylamine-sulfur trioxide complex as the sulfonating agent. atamanchemicals.comchembk.com This method, utilized by the Baldwin-Montrose Chemical Company, begins with the preparation of the complex. atamanchemicals.comchembk.com In a typical procedure, liquid sulfur trioxide is dissolved in a solvent like dichloromethane (B109758) (CH2Cl2) and added dropwise to a solution of triethylamine (B128534) at a low temperature (-10 °C) to form the triethylamine-sulfur trioxide complex. atamanchemicals.comchembk.com
Following the formation of the complex, an equimolar amount of cyclohexylamine is added dropwise over an hour at a controlled temperature of 20 °C. atamanchemicals.comchembk.com The reaction is completed by adding a 10% sodium hydroxide solution and heating to 60 °C for one hour. atamanchemicals.comchembk.com After the reaction, the aqueous layer is separated, concentrated, cooled for crystallization, and then filtered and dried to obtain the final product. chembk.com An alternative solvent system involves dissolving trimethylamine (B31210) and sulfur trioxide separately in tetrachloroethylene, then mixing them to form a suspension of the complex, which is subsequently reacted with an aqueous solution of cyclohexylamine and sodium hydroxide at 60-70°C. atamanchemicals.com
Table 1: Reaction Parameters for Triethylamine-Sulfur Trioxide Complex Method
| Step | Reagent 1 | Reagent 2 | Solvent | Temperature | Time | Product |
| 1 | Liquid SO₃ (40g) | Triethylamine (56g) | Dichloromethane | -10 °C | 15 min | Triethylamine-sulfur trioxide complex |
| 2 | Complex from Step 1 | Cyclohexylamine | - | 20 °C | 1 hr | Intermediate |
| 3 | Intermediate from Step 2 | 10% NaOH Solution | - | 60 °C | 1 hr | This compound |
Sulfamic Acid and Chlorosulfonic Acid-Based Preparations
This compound can also be synthesized using sulfamic acid or chlorosulfonic acid. atamanchemicals.comchembk.com
The sulfamic acid method involves reacting cyclohexylamine with sulfamic acid. This reaction can be represented as: 2C₆H₁₁NH₂ + NH₂SO₃H → C₆H₁₁NHSO₃NH₃C₆H₁₁ atamanchemicals.com The resulting intermediate is then neutralized with sodium hydroxide to produce this compound. atamanchemicals.comchembk.com This method is noted for its cheap and readily available raw materials and high yield. atamanchemicals.com
The chlorosulfonic acid method, a process used by a Japanese company, involves reacting two equivalents of cyclohexylamine with one equivalent of chlorosulfonic acid at a temperature below 5 °C. atamanchemicals.comchembk.com This reaction forms the intermediate C₆H₁₁NHSO₃NH₃C₆H₁₁, which is subsequently treated with sodium hydroxide to yield the final product. atamanchemicals.comchembk.com While the raw materials are inexpensive and the reaction is fast, this method is associated with more side reactions and significant equipment corrosion. atamanchemicals.comchembk.com
Synthesis of Diversified Cyclohexanesulfonate Derivatives
The core cyclohexanesulfonate structure can be modified to create a variety of derivatives, including arylamide and imidazothiazole sulfonates, which are explored for various research applications.
Arylamide Sulfonate Derivative Synthesis Pathways
The synthesis of arylamide sulfonate derivatives is typically achieved through a two-step process. nih.govacs.org
Amide Formation: The initial step involves a base-catalyzed nucleophilic-electrophilic substitution reaction. nih.govacs.org Here, 4-aminophenol (B1666318) is reacted with a substituted benzoyl chloride (such as 4-methyl benzoyl chloride or benzoyl chloride) to form a phenolic intermediate. nih.govacs.org
Sulfonylation: In the second step, this phenolic intermediate is treated with various substituted benzene (B151609) sulfonyl chlorides to produce the final arylamide sulfonate derivatives. nih.govacs.org
A similar pathway involves reacting 4-aminophenol with 9-methyl-9H-fluorene-9-carbonyl chloride to create a different phenolic intermediate, which is then reacted with various sulfonyl chlorides to yield another series of derivatives. nih.govacs.org These synthetic strategies are driven by the known biological relevance of the constituent scaffolds, such as the carboxamide moiety, the sulfonate group, and 4-aminophenol. nih.govacs.org
Table 2: General Synthesis of Arylamide Sulfonate Derivatives
| Step | Reactant A | Reactant B | Reaction Type | Intermediate/Product |
| 1 | 4-Aminophenol | Substituted Benzoyl Chloride | Base-catalyzed substitution | Phenolic Intermediate (e.g., N-(4-hydroxyphenyl)benzamide) |
| 2 | Phenolic Intermediate | Substituted Benzene Sulfonyl Chloride | Sulfonylation | Arylamide Sulfonate Derivative |
Imidazothiazole Sulfonate Derivative Synthesis and Modification
A series of sulfonate derivatives have been synthesized based on an imidazo[2,1-b]thiazole (B1210989) scaffold. nih.govsemanticscholar.org The general procedure involves the reaction of a hydroxyl-substituted imidazothiazole intermediate with a suitable sulfonyl chloride. nih.govsemanticscholar.org
Specifically, a starting material such as 3-(5-phenylimidazo[2,1-b]thiazol-6-yl)phenol is dissolved in an anhydrous solvent like dimethylformamide (DMF) at 0 °C. nih.govsemanticscholar.org A base, typically triethylamine, is added, followed by the dropwise addition of a solution containing the desired sulfonyl chloride reagent (e.g., cyclohexane-1-sulfonyl chloride) in DMF. nih.govsemanticscholar.org The reaction is stirred at room temperature for a period of 1 to 4 hours under a nitrogen atmosphere to yield the final imidazothiazole sulfonate derivative. nih.govsemanticscholar.org This synthetic approach has been used to create a library of compounds for research purposes, such as exploring their potential as enzyme inhibitors. nih.govnih.gov One such synthesized compound is 3-(5-Phenylimidazo[2,1-b]thiazol-6-yl)phenyl cyclohexane-1-sulfonate. researchgate.net
Design and Preparation of Other Functionalized Cyclohexanesulfonates
The synthesis of functionalized cyclohexanesulfonates involves the introduction of various chemical groups onto the cyclohexane (B81311) ring, either before or after the sulfonation step. These modifications are crucial for tailoring the physicochemical properties of the resulting compounds for specific applications. Research in this area focuses on developing stereoselective and efficient synthetic routes to access a wide range of analogues.
One prominent strategy involves the use of chiral 7-oxo-2-enimides, which are versatile substrates for the one-step, highly stereoselective synthesis of functionalized cyclohexanes. nih.gov These intermediates, derived from syn-aldol products, can undergo conjugate addition with organocopper or organoaluminum reagents. The resulting enolates can then participate in intramolecular aldol (B89426) or Mannich reactions to yield highly functionalized cyclohexanols and cyclohexylamines with excellent stereocontrol. nih.gov Subsequent sulfonation of these functionalized cyclohexane precursors can lead to the corresponding cyclohexanesulfonates.
Another approach focuses on the synthesis of arylamide sulphonate derivatives. nih.govacs.org This multi-step synthesis typically begins with a base-catalyzed nucleophilic-electrophilic substitution reaction. For instance, 4-aminophenol can be reacted with benzoyl chloride or its derivatives to form a phenolic intermediate. nih.govacs.org This intermediate is then reacted with various substituted benzene sulfonyl chlorides to produce the final arylamide sulphonate products. nih.govacs.org While these are not direct cyclohexanesulfonate analogues, the synthetic principles for creating amide-functionalized sulfonates are relevant.
The preparation of fluorinated analogues, such as potassium decafluoro(pentafluoroethyl)cyclohexanesulfonate, represents another important class of functionalized cyclohexanesulfonates. nih.gov The synthesis of such per- and polyfluoroalkyl substances (PFAS) often involves specialized electrochemical fluorination or the use of fluorinated building blocks. An efficient, decagram-scale synthesis for (fluoro)alkyl-containing cis-1,2-disubstituted cyclobutane (B1203170) building blocks has been described, which can then be used to create various derivatives, including amines and carboxylic acids. nih.govchemrxiv.orgresearchgate.net These methods highlight pathways to creating cyclic alkanes with fluoroalkyl functionalities, which can then be sulfonated.
The table below summarizes various approaches to synthesizing functionalized cyclohexanesulfonate analogues.
| Analogue Type | Key Precursors/Intermediates | Synthetic Strategy | Key Features |
|---|---|---|---|
| Hydroxy- and Amino-Cyclohexanesulfonates | Chiral 7-oxo-2-enimides, Organocopper/Organoaluminum reagents | Silyloxy-Cope rearrangement followed by conjugate addition and intramolecular aldol/Mannich reaction | High stereoselectivity, multiple stereocenters nih.gov |
| Arylamide Sulfonate Derivatives | 4-Aminophenol, Benzoyl chloride derivatives, Substituted benzene sulfonyl chlorides | Base-catalyzed nucleophilic-electrophilic substitution followed by sulfonation | Modular approach allowing for diverse substitutions nih.govacs.org |
| Fluoroalkyl-Cyclohexanesulfonates | (Fluoro)alkyl-containing cis-1,2-disubstituted cyclobutanes | Multi-step synthesis from commercially available chemicals to create fluorinated cyclic building blocks | Access to highly fluorinated analogues nih.govchemrxiv.orgresearchgate.net |
Mechanistic Investigations of Cyclohexanesulfonate Formation Reactions
The formation of cyclohexanesulfonate typically proceeds through the sulfonation of cyclohexane. Unlike aromatic sulfonation, which is a well-understood electrophilic substitution, the sulfonation of saturated hydrocarbons like cyclohexane requires more forcing conditions and can involve different mechanistic pathways, often involving radical or highly reactive electrophilic species.
One studied reaction is the liquid-phase nitrosation of cyclohexane in the presence of concentrated sulfuric acid to produce ε-caprolactam, where sulfonation is a significant side reaction. hep.com.cn In this process, the presence of fuming sulfuric acid, which contains sulfur trioxide (SO₃), drastically increases the formation of benzenesulfonic acid, suggesting that SO₃ is a key sulfonating agent. hep.com.cn The reaction mechanism likely involves the protonation of cyclohexane to form a carbocation, which is then attacked by the sulfonating species. However, the harsh conditions can also lead to dehydrogenation and subsequent aromatization to benzene, which is then sulfonated much more readily. The reaction time significantly influences the product distribution; longer reaction times favor the formation of the sulfonated by-product over the desired caprolactam. hep.com.cn
Direct sulfonation of cycloalkanes can also be achieved using specialized reagents. For example, treatment of cyclohexene (B86901) with 20% oleum (B3057394) (a solution of SO₃ in sulfuric acid) at temperatures from 0°C to 90°C yields a complex mixture of products, including cyclohexyl hydrogen sulfate (B86663) and various sulfonic acids. datapdf.com The mechanism here likely involves the initial electrophilic attack of SO₃ on the double bond of cyclohexene, forming a carbocation intermediate that can then be sulfonated or undergo other reactions.
The key steps in the sulfonation of cyclohexane can be summarized as follows:
| Step | Description | Key Species | Influencing Factors |
|---|---|---|---|
| Activation | Generation of a reactive intermediate from cyclohexane, such as a carbocation or a radical. | Cyclohexyl carbocation (C₆H₁₁⁺), Cyclohexyl radical (C₆H₁₁•) | Acid strength, presence of initiators. |
| Sulfonation | Attack of the activated cyclohexane by the sulfonating agent. | Sulfur trioxide (SO₃), Chlorosulfonic acid (ClSO₃H) | Concentration of sulfonating agent, temperature. |
| Rearrangement/Side Reactions | The intermediate can undergo rearrangement or side reactions like oxidation and aromatization. | Benzene, Cyclohexene | Reaction time, temperature, presence of oxidizing agents. hep.com.cn |
| Product Formation | Final formation of cyclohexanesulfonic acid or its derivatives. | Cyclohexanesulfonic acid (C₆H₁₁SO₃H) | Workup procedure, neutralization. |
Advances in Green Chemistry Approaches for Sulfonate Synthesis
The principles of green chemistry aim to develop more environmentally benign chemical processes by reducing waste, eliminating hazardous substances, and improving energy efficiency. bio-conferences.orgrroij.com These principles are increasingly being applied to the synthesis of sulfonates, offering alternatives to traditional methods that often use harsh reagents like fuming sulfuric acid.
One promising green approach is the use of visible-light-driven synthesis. A novel strategy for synthesizing amine-sulfonate salts from p-toluenesulfonic acid and amines has been reported to give high yields without the need for a catalyst or the formation of side products. researchgate.net This method leverages visible light as a renewable energy source, aligning with green chemistry goals. researchgate.net
Another green strategy involves using water as an eco-friendly solvent. An efficient method for synthesizing sulfonamide and sulfonate derivatives has been developed using water and sodium carbonate as an acid scavenger, resulting in high yields and purities. scilit.com SO₃H-functionalized ionic liquids have also been successfully used as recyclable, water-tolerant acid catalysts for one-pot synthesis in aqueous media, demonstrating the advantages of both homogeneous and heterogeneous catalysis. nih.gov
The development of solid acid catalysts is a significant area of advancement. These catalysts are often reusable, stable, and eco-friendly. researchgate.net Sulfonated carbon catalysts, prepared through the hydrothermal carbonization of biomass like sucrose (B13894) in the presence of sulfosalicylic acid, have shown high efficiency in acid-catalyzed reactions such as ester hydrolysis. rsc.org This method avoids the use of concentrated sulfuric acid, which poses environmental and safety hazards. rsc.org Similarly, activated carbon-based solid sulfonic acids have been prepared and used as effective catalysts. nih.gov
The table below compares traditional and green approaches for sulfonate synthesis.
| Parameter | Traditional Methods | Green Chemistry Approaches |
|---|---|---|
| Reagents | Fuming sulfuric acid, Chlorosulfonic acid | Sulfosalicylic acid, p-Toluenesulfonic acid researchgate.netrsc.org |
| Solvents | Organic solvents, often hazardous | Water, 2-MeTHF, Ionic liquids scilit.comnih.gov |
| Catalysts | Often stoichiometric use of strong acids | Photocatalysts, Solid acid catalysts (e.g., sulfonated carbon), Catalyst-free systems researchgate.netrsc.orgnih.gov |
| Energy Source | Thermal heating | Visible light, Microwave radiation, Ultrasonication bio-conferences.orgresearchgate.net |
| By-products/Waste | Significant generation of acidic waste | Minimal waste, high atom economy, recyclable catalysts researchgate.netnih.gov |
Advanced Spectroscopic and Analytical Characterization of Sodium Cyclohexanesulfonate
X-ray Absorption Near Edge Spectroscopy (XANES) for Sulfur Speciation
XANES is a powerful, element-specific technique that provides detailed information about the chemical environment and oxidation state of a specific element within a sample. taylorandfrancis.comlibretexts.org For sodium cyclohexanesulfonate, the focus is on the sulfur K-edge, which reveals the electronic structure and bonding of the sulfur atom in the sulfonate group.
Application as a Reference Compound in S K-edge XANES Analysis
This compound serves as a critical reference compound in Sulfur K-edge XANES analysis. uic.eduresearchgate.net Its stable and well-defined sulfonate group (R-SO₃⁻) provides a distinct spectral signature that is used to identify and quantify sulfonate species in complex mixtures. uic.edueartharxiv.org The absorption edge energy of the sulfur atom is directly correlated with its oxidation state, allowing researchers to distinguish sulfonates from other sulfur functional groups like sulfides, sulfoxides, and sulfates. uic.eduarizona.eduresearchgate.net
In environmental and geochemical studies, where samples often contain a multitude of sulfur compounds, the XANES spectrum of this compound is used as a standard in linear combination fitting (LCF) analysis. researchgate.netanl.gov This process involves deconvoluting the complex spectrum of an unknown sample into a weighted sum of spectra from known reference compounds. anl.govnih.govcells.es By including this compound in the reference library, scientists can accurately determine the proportion of sulfonate-containing molecules within natural organic matter, soils, and sediments. researchgate.netresearchgate.net
Methodological Developments in XANES Data Processing and Linear Combination Fitting
The accuracy of sulfur speciation using XANES heavily relies on robust data processing and fitting methodologies. nih.gov Methodological advancements have focused on improving the reliability of linear combination fitting (LCF). anl.govnih.gov This includes the development of extensive reference libraries of sulfur compounds, including this compound, to ensure comprehensive coverage of possible sulfur species in a sample. researchgate.netnih.gov
Modern software packages utilize least-squares algorithms to fit the experimental spectrum with a linear combination of reference spectra. nih.govcells.es Innovations in this area include the use of new background model functions and robust evaluation functions to handle complex datasets and minimize user-induced bias. nih.gov Furthermore, techniques such as principal component analysis (PCA) can be employed as a preliminary step to determine the number of significant components in a dataset, guiding the selection of appropriate reference compounds for LCF. cells.esdiamond.ac.uk These developments ensure that the quantitative analysis of sulfonates and other sulfur species is both accurate and reproducible. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy in Cyclohexanesulfonate Research
Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used analytical technique that measures the absorption of UV or visible light by a substance. thermofisher.com While the cyclohexane (B81311) ring itself does not exhibit strong absorption in the typical UV-Vis range, this technique can be employed to study cyclohexanesulfonate in specific contexts, particularly when it is part of a larger system or when its interactions with other chromophoric molecules are of interest. researchgate.netsigmaaldrich.com
The fundamental principle behind UV-Vis spectroscopy is Beer's Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. thermofisher.com For analytical purposes, test solutions are typically prepared at concentrations that yield an absorbance maximum between 0.5 and 1.5 units to ensure accuracy. oecd.org The resulting spectrum plots absorbance against wavelength, providing a characteristic fingerprint of the analyte. nihs.go.jp While often used for solution-phase samples, various techniques also allow for the analysis of solid-state materials. thermofisher.com
Mass Spectrometry-Based Characterization of Sulfonates and Related Metabolites
Mass spectrometry (MS) is an indispensable tool for the identification and structural elucidation of a wide array of chemical compounds, including sulfonates. nih.gov When coupled with separation techniques like liquid chromatography, its power to analyze complex mixtures is significantly enhanced. eurofins.com
High-Resolution Mass Spectrometry for Structural Elucidation
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of unknown compounds. nih.gov This capability is particularly valuable for identifying novel sulfonated disinfection byproducts in water or for characterizing complex industrial formulations. nih.govacs.org For instance, HRMS has been used to identify new classes of poly- and perfluoroalkyl substances (PFAS), some of which are sulfonates, in wastewater and biological samples. ualberta.caacs.org The high mass accuracy of instruments like Orbitrap and Fourier transform ion cyclotron resonance (FTICR) mass spectrometers allows for the confident assignment of molecular formulas to detected ions. nih.gov
Chromatographic Coupling (e.g., LC-MS/MS) for Complex Sample Analysis
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of sulfonates in complex matrices such as environmental samples, personal care products, and biological fluids. eurofins.comnih.goveurofins.com LC separates the components of a mixture based on their physicochemical properties, and the mass spectrometer then provides detection and structural information for each separated component. researchgate.netacs.org
This approach is widely used for the targeted analysis of known sulfonated compounds, as well as for non-targeted screening to identify previously unknown substances. nih.govuva.nl For example, LC-MS/MS methods have been developed for the sensitive and selective determination of various sulfonated compounds, including those used as surfactants and pharmaceutical intermediates. researchgate.netamericanpharmaceuticalreview.com The use of different chromatographic modes, such as reversed-phase or hydrophilic interaction liquid chromatography (HILIC), allows for the separation of a wide range of sulfonates with varying polarities. acs.orgchromatographyonline.com Furthermore, the development of specific extraction techniques, like solid-phase extraction (SPE), is often necessary to isolate and concentrate sulfonates from complex samples prior to LC-MS/MS analysis, ensuring high sensitivity and minimizing matrix effects. eurofins.comeurofins.comacs.org
Interactive Data Table: Analytical Techniques for this compound
| Analytical Technique | Application for this compound | Key Findings/Capabilities |
| S K-edge XANES | Sulfur speciation, reference compound | Determines the oxidation state and chemical environment of sulfur. libretexts.orguic.edu Allows for quantification of sulfonates in complex mixtures through linear combination fitting. anl.govnih.gov |
| UV-Vis Spectroscopy | Analysis in specific systems | Characterizes absorption properties when interacting with chromophoric molecules. researchgate.net |
| High-Resolution MS | Structural elucidation | Provides accurate mass measurements for determining elemental composition. nih.gov Identifies novel sulfonated compounds. nih.govacs.org |
| LC-MS/MS | Analysis of complex samples | Separates and identifies sulfonates in environmental and biological matrices. eurofins.comnih.gov Enables both targeted and non-targeted screening. uva.nl |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of the protons and carbons in the cyclohexane ring.
In a typical analysis, the compound is dissolved in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O), and subjected to a strong magnetic field. The resulting spectra display signals (resonances) whose chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) allow for the precise assignment of each hydrogen and carbon atom within the molecule.
For this compound, the ¹H NMR spectrum is expected to show a series of multiplets in the aliphatic region, corresponding to the protons of the cyclohexane ring. The proton attached to the carbon bearing the sulfonate group (C1-H) is expected to resonate at a downfield position compared to the other ring protons due to the deshielding effect of the electronegative sulfonate group. The remaining protons on carbons C2 through C6 would appear as complex, overlapping multiplets at higher fields.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the cyclohexane ring. The carbon atom directly bonded to the sulfonate group (C1) would exhibit the most downfield chemical shift. The other carbons of the ring would appear at chemical shifts typical for a saturated cyclic alkane. Certificates of Analysis for commercially available this compound confirm that the proton NMR spectrum conforms to the expected structure. researchgate.net
Table 1: Predicted NMR Data for this compound Note: The following are predicted values based on standard chemical shift increments. Actual experimental values may vary based on solvent and experimental conditions.
¹H NMR (in D₂O)| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-1 (methine) | 2.5 - 3.0 | Multiplet |
| H-2, H-6 (axial) | 1.9 - 2.1 | Multiplet |
| H-2, H-6 (equatorial) | 1.6 - 1.8 | Multiplet |
¹³C NMR (in D₂O)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1 | 60 - 65 |
| C-2, C-6 | 28 - 32 |
| C-3, C-5 | 25 - 27 |
Chromatographic Techniques for Purity Assessment and Compositional Analysis
Chromatographic methods are essential for determining the purity of this compound and for quantifying it in various mixtures. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose due to the compound's ionic and non-volatile nature. acs.orgrsc.org
In a typical HPLC analysis, a solution of the sample is injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the components of the sample separate based on their differential interactions with the stationary and mobile phases. For a polar analyte like this compound, reversed-phase chromatography is often utilized.
Purity assessment by HPLC is a standard quality control measure, with commercial suppliers often specifying a purity of ≥98.0%. sigmaaldrich.com The technique can effectively separate the main compound from synthesis-related impurities or degradation products.
Table 2: Representative HPLC Method for this compound Analysis Note: The following table outlines a general method; specific parameters may be optimized for different instruments and applications.
| Parameter | Condition |
|---|---|
| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Column | C18 (e.g., Gemini C18, 3 mm x 100 mm x 5 µm) govinfo.gov |
| Mobile Phase | Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier (e.g., methanol (B129727) or acetonitrile). govinfo.govresearchgate.net |
| Detection | UV detector at low wavelengths (e.g., 210–220 nm) or Evaporative Light Scattering Detector (ELSD) for analytes lacking a strong chromophore. acs.orgrsc.org |
| Column Temperature | Controlled, e.g., 40 °C govinfo.gov |
| Flow Rate | ~0.2 - 1.0 mL/min researchgate.net |
While Gas Chromatography (GC) is generally less suitable for non-volatile salts like this compound, it can be used if the analyte is first converted into a more volatile derivative. However, this adds complexity to the analysis, making HPLC the preferred method for direct purity assessment.
Chemical Reactivity and Transformation Mechanisms of Sodium Cyclohexanesulfonate
Investigations into Nucleophilic and Electrophilic Reactivity of the Sulfonate Moiety
The sulfonate group (–SO₃⁻) in sodium cyclohexanesulfonate dictates its chemical reactivity. A key characteristic of the sulfonate anion is its exceptional stability, which arises from the delocalization of the negative charge across the three oxygen atoms through resonance. youtube.comperiodicchemistry.com This stability makes the sulfonate group an excellent leaving group in nucleophilic substitution reactions, comparable in efficacy to halides. youtube.comperiodicchemistry.com
Consequently, while the sulfonate anion itself is nucleophilic, its primary role in reactivity studies often involves its function as a leaving group, which renders the carbon atom to which it is attached electrophilic. In compounds where the sulfonate is esterified (forming R-O-SO₂-R'), the alkyl carbon (R) becomes susceptible to attack by nucleophiles. periodicchemistry.com By converting an alcohol to a sulfonate ester, its reactivity is transformed to be similar to that of an alkyl halide. periodicchemistry.com These reactions typically proceed via an Sₙ2 mechanism, where a nucleophile attacks the electrophilic carbon, displacing the sulfonate group. youtube.comnih.gov
While the carbon of the cyclohexyl ring in this compound is not as reactive as in sulfonate esters, the principle remains. The sulfur atom in the sulfonate group is in a high oxidation state (+6) and is sterically hindered by the three oxygen atoms and the cyclohexyl group, making it a poor electrophile. However, related sulfur-oxygen species in lower oxidation states, such as sulfenic acids (R-SOH), feature an electrophilic sulfur atom that is subject to nucleophilic attack by various nucleophiles, including carbanions, amines, and thiols. nih.gov In the context of this compound, the primary reactivity pattern involves the sulfonate as a stable leaving group, thereby activating the molecule for potential, albeit often slow, reactions with strong nucleophiles at the alpha-carbon under specific conditions.
Oxidative and Reductive Transformation Pathways of Cyclohexanesulfonates
Cyclohexanesulfonates can undergo transformation through both oxidative and reductive pathways, often mediated by biological systems or specific chemical reagents.
Oxidative Pathways: Oxidative transformations of sulfonated compounds can be initiated by powerful oxidizing agents or enzymatic systems. For instance, studies on the biotransformation of perfluorooctane (B1214571) sulfonamide (PFOSA) precursors by cytochrome P450 enzymes (CYPs) provide insight into potential oxidative mechanisms. nih.govresearchgate.net These pathways often begin with hydroxylation, where a hydrogen atom is abstracted from an alkyl group, followed by the introduction of a hydroxyl group. nih.govresearchgate.net In the case of cyclohexanesulfonate, this could involve the hydroxylation of the cyclohexyl ring at various positions. Further oxidation could lead to the formation of ketones or ring-opening products.
Chemical oxidation can also occur. For example, during chlorine disinfection of water containing polyfluoroalkyl substances (PFAS), transformation pathways are initiated by electrophilic attacks by chlorine, leading to the degradation of the parent compound. nih.gov Visualization of molecular orbitals can help identify electron-rich sites that are potential targets for such electrophilic attacks. nih.gov
Reductive Pathways: The sulfonate group is generally resistant to reduction. Most sulfonate esters are stable to mild reducing conditions, such as those provided by sodium borohydride (B1222165) (NaBH₄). nih.gov However, specific types of sulfonate esters can be cleaved under reducing conditions. For example, trichloroethyl (TCE) sulfonates are uniquely labile and can be removed by reduction with zinc or iron. nih.gov Direct reduction of the highly stable sulfur-carbon bond in cyclohexanesulfonate is energetically unfavorable and requires potent reducing agents or specific catalytic conditions.
Photochemical Reactivity Studies of Sulfonated Compounds
Sulfonated compounds, particularly sulfonate esters, exhibit significant photochemical reactivity. Upon exposure to ultraviolet (UV) radiation, these molecules can undergo photodissociation to generate acid, a property utilized in photolithography where they function as photoacid generators (PAGs). careerchem.comuq.edu.au
The primary photochemical process for many sulfonate esters involves the cleavage of the C-O or S-O bond, leading to the formation of radical pairs. careerchem.comuq.edu.au These radicals can escape the solvent cage and undergo further chemical transformations. careerchem.comuq.edu.au Common photochemical reactions of sulfonated aromatic compounds include:
Photo-Fries Rearrangement: Phenyl methanesulfonate (B1217627) and phenyl toluene-p-sulfonate undergo a photo-Fries type rearrangement, yielding phenolic products alongside the corresponding sulfonic acid. careerchem.comuq.edu.au
SO₂ Extrusion: Some sulfonates, upon excitation, can undergo near-quantitative extrusion of sulfur dioxide (SO₂), generating other radical species. careerchem.comuq.edu.au
Acid Generation: The photolysis of sulfonate esters consistently results in the formation of acidic species. careerchem.comuq.edu.au This can occur through direct formation of a sulfonic acid or through subsequent oxidative and hydrolytic processes involving photogenerated intermediates like SO₂. careerchem.comuq.edu.au
The reaction medium can significantly influence the photochemical pathway. Studies on arylazo sulfonates have shown that in organic solvents, light induces homolysis of the N–S bond, generating aryl radicals. acs.org In contrast, in pure water, this radical chemistry is suppressed in favor of an efficient photoheterolysis, which generates a reactive aryl cation and leads to the formation of phenols. acs.org The photolysis of sodium arenesulfonates in aqueous solutions has been shown to result in desulfonylation and desulfonation processes. acs.org The photochemical degradation of sulfonates is often promoted by electron-donating compounds that can generate a radical anion intermediate, which then fragments. tandfonline.com
Hydrolytic Stability and Degradation Mechanisms of Cyclohexanesulfonates
The hydrolytic stability of this compound is primarily determined by the strength and inertness of the carbon-sulfur (C–S) bond. This bond is significantly more resistant to hydrolysis than the carbon-oxygen bond found in sulfonate esters (R-O-SO₂R') or alkyl sulfates (R-O-SO₃⁻).
Hydrolysis of alkyl sulfates and sulfonate esters typically proceeds via nucleophilic attack on the alkyl carbon, with the sulfate (B86663) or sulfonate acting as the leaving group. acs.orgpnas.org The rates of these reactions can follow first-order or second-order kinetics depending on the substrate and conditions. acs.org For example, the hydrolysis of secondary methanesulfonates in water has been shown to proceed via Sₙ2-like transition states with significant carbocation character. rsc.org
In contrast, the direct cleavage of the C–S bond in alkanesulfonates like cyclohexanesulfonate requires harsh conditions. The sulfonate group itself is very stable and does not readily undergo hydrolysis. The stability of various sulfonate esters to different chemical environments has been systematically studied, providing a useful proxy for the intrinsic stability of the sulfonate moiety.
Below is a table summarizing the stability of different types of sulfonate esters, which highlights the general robustness of the sulfonate functional group.
| Sulfonate Ester Type | Stability to Acidic Conditions (TFA) | Stability to Basic Conditions (DBU) | Stability to Nucleophiles (NaI) | Stability to Reducing Conditions (Fe) |
|---|---|---|---|---|
| Isopropyl (iPr) | Poor | Good | Moderate | Good |
| Isobutyl (iBu) | Good | Good | Poor | Good |
| Neopentyl (Neo) | Good | Good | Good | Good |
| Trichloroethyl (TCE) | Good | Poor | Good | Poor |
| Hexafluoroisopropyl (HFIP) | Good | Poor | Good | Good |
| α-(Trifluoromethyl)benzyl (TFMB) | Poor | Poor | Moderate | Good |
Data adapted from studies on the stability of various sulfonate ester protecting groups. nih.gov
This data indicates that while reactivity varies based on the associated alkyl or aryl group, the sulfonate moiety itself is stable under many conditions. nih.gov For this compound, significant degradation via hydrolysis would not be expected under typical physiological or environmental pH and temperature ranges due to the strong C-S bond.
Biomedical and Biological Research Applications of Sodium Cyclohexanesulfonate Derivatives
Ectonucleotide Pyrophosphatase/Phosphodiesterase (ENPP) Enzyme Inhibition Studies
Ectonucleotide pyrophosphatase/phosphodiesterases (NPPs or ENPPs) are a family of enzymes that play a crucial role in various physiological processes by hydrolyzing pyrophosphate and phosphodiester bonds of nucleotides and their derivatives. nih.gov Dysregulation of ENPP1 and ENPP3 has been linked to conditions like cancer, diabetes, and impaired calcification disorders. nih.gov Consequently, the development of potent and selective inhibitors for these enzymes is a key area of pharmaceutical research. Within this field, derivatives incorporating a cyclohexanesulfonate group have been explored.
Synthesis and Evaluation of ENPP1 and ENPP3 Inhibitors
The synthesis of sulfonate derivatives as potential ENPP inhibitors often involves the reaction of a hydroxyl-containing scaffold with a suitable sulfonyl chloride. In a study investigating a series of benzofuran (B130515) and benzothiophene (B83047) derivatives, various sulfonate esters were synthesized and evaluated for their inhibitory activity against ENPP1 and ENPP3. nih.gov
Among the synthesized compounds, a notable example is (4-(benzo[b]thiophen-5-yl)phenyl) cyclohexanesulfonate . This specific derivative was evaluated for its ability to inhibit ENPP1 and ENPP3. The study revealed its inhibitory potential against both isozymes, demonstrating the viability of the cyclohexanesulfonate moiety in designing ENPP inhibitors. nih.gov The inhibitory activities of this compound are presented in the table below.
| Compound Name | Target Enzyme | IC₅₀ (μM) |
| (4-(benzo[b]thiophen-5-yl)phenyl) cyclohexanesulfonate | ENPP1 | 0.12 |
| (4-(benzo[b]thiophen-5-yl)phenyl) cyclohexanesulfonate | ENPP3 | 1.89 |
This table presents the half-maximal inhibitory concentration (IC₅₀) values for the specified compound against ENPP1 and ENPP3 enzymes. nih.gov
Structure-Activity Relationship (SAR) of ENPP Inhibitors
Structure-activity relationship (SAR) studies on the series of benzothiophene sulfonate derivatives have provided insights into the features that govern their inhibitory potency and selectivity. nih.gov For the benzothiophene series, the sulfonate group was identified as a key pharmacophore, acting as a cation-binding moiety that interacts with the zinc ions within the enzyme's active site. nih.gov
The study that included (4-(benzo[b]thiophen-5-yl)phenyl) cyclohexanesulfonate highlighted that this compound was one of the most active inhibitors of ENPP1 in the series, with an IC₅₀ value of 0.12 µM. nih.gov It also showed high selectivity for ENPP1 over ENPP3. nih.gov This suggests that the bulky, non-aromatic cyclohexyl group is well-tolerated and contributes favorably to the interaction with the ENPP1 active site, more so than with the ENPP3 active site. The SAR analysis of the broader series of compounds indicated that the nature of the substituent on the sulfonate group plays a crucial role in determining both the potency and the selectivity of inhibition between the ENPP1 and ENPP3 isoforms. nih.gov
Enzyme Kinetics and Inhibition Mechanism Characterization
To understand how these derivatives inhibit the enzyme, molecular docking studies have been employed. For the class of benzothiophene sulfonate inhibitors, a common binding mode was proposed. nih.gov The sulfonate group is believed to be crucial for the interaction, positioning itself to chelate the catalytic zinc ions in the active site of the ENPP enzyme. nih.gov
In Vitro Cell Viability and Cytotoxicity Assessments of Derivatives
The cytotoxic potential of newly synthesized enzyme inhibitors is a critical aspect of their evaluation as potential therapeutic agents. In the study of benzofuran and benzothiophene derivatives, several compounds were evaluated for their cytotoxic effects against human breast cancer (MCF-7) and colon cancer (HT-29) cell lines. nih.gov
While the specific cytotoxicity data for (4-(benzo[b]thiophen-5-yl)phenyl) cyclohexanesulfonate was not detailed, a related sulfamate (B1201201) derivative in the same study, (4-(benzo[b]thiophen-5-yl)phenyl) sulfamate , demonstrated significant cytotoxic activity against the MCF-7 cell line with an IC₅₀ value of 0.19 µM. nih.gov This compound was found to be more potent and selective against cancer cells compared to normal (WI-38) cells than the standard chemotherapy drug doxorubicin. nih.gov These findings suggest that the benzothiophene scaffold present in these derivatives has potential as an anticancer agent. nih.govnih.gov
Urease Enzyme Inhibition and Antimicrobial Activity Research
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. It is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori, the primary cause of gastritis and peptic ulcers. nih.gov Inhibition of urease is a key strategy for the treatment of infections caused by urease-producing bacteria.
Design and Synthesis of Anti-Urease Cyclohexanesulfonate Derivatives
In the search for potent urease inhibitors, a series of sulfonates and sulfamates bearing an imidazo[2,1-b]thiazole (B1210989) scaffold were designed and synthesized. nih.gov The general synthesis involved the reaction of a phenolic precursor with an appropriate sulfonyl chloride in the presence of a base. researchgate.net
Among the synthesized compounds, 3-(5-phenylimidazo[2,1-b]thiazol-6-yl)phenyl cyclohexane-1-sulfonate (referred to as compound 1d in the study) was identified as a promising urease inhibitor. nih.gov This compound demonstrated potent inhibition of urease with an IC₅₀ value of 3.09 ± 0.07 μM. nih.gov Furthermore, it exhibited significant antimicrobial activity against H. pylori with a minimum inhibitory concentration (MIC) value of 0.031 ± 0.011 mM. nih.gov Due to its promising urease inhibition, antibacterial activity, and a good selectivity index against a gastric cell line, this cyclohexanesulfonate derivative was highlighted as a potential lead drug candidate for targeting infections without causing systemic effects. nih.gov
| Compound Name | Target Enzyme | IC₅₀ (μM) |
| 3-(5-phenylimidazo[2,1-b]thiazol-6-yl)phenyl cyclohexane-1-sulfonate | Urease | 3.09 ± 0.07 |
This table presents the half-maximal inhibitory concentration (IC₅₀) value for the specified compound against the urease enzyme. nih.gov
Permeability Studies and Implications for Targeted Delivery (e.g., Caco-2 Cell Line)
Permeability is a critical parameter in drug development, influencing the absorption and distribution of a compound. The Caco-2 cell line, derived from human colon adenocarcinoma, is a widely used in vitro model to predict the intestinal permeability of drugs. nih.govsci-hub.se These cells form a monolayer with tight junctions, mimicking the barrier function of the intestinal epithelium. nih.gov
Specific permeability data for sodium cyclohexanesulfonate derivatives using the Caco-2 cell line is not extensively documented in the public domain. However, studies on other sulfonate-containing compounds provide insights into how this functional group might influence permeability. For instance, the permeability of sulfasalazine, a drug containing a sulfonate-like group, has been shown to be low across Caco-2 cell monolayers. nih.gov This low permeability is attributed to its interaction with various cellular efflux pumps and transporters. nih.gov
The apparent permeability coefficient (Papp) is a key metric derived from Caco-2 assays, and it is used to classify compounds as having high or low permeability. sci-hub.se The variability in Papp values can be influenced by experimental conditions, highlighting the need for standardized protocols. nih.gov
For targeted drug delivery, understanding a compound's interaction with transporters in the Caco-2 model is crucial. The expression of various transporter and efflux proteins in these cells allows for the modeling of transcellular pathways. nih.gov While general principles of Caco-2 permeability assays are well-established, the specific permeability characteristics of this compound derivatives and their potential for targeted delivery remain an area for future investigation.
Exploration of Broader Biological Activity and Therapeutic Potential of Sulfonate Scaffolds
The sulfonate functional group is a key structural motif in a wide array of biologically active compounds, and its presence can significantly influence the therapeutic properties of a molecule. While specific research on this compound derivatives is limited, the broader classes of cyclohexane (B81311) derivatives and compounds with sulfonate or sulfonamide scaffolds have demonstrated a diverse range of biological activities.
Cyclohexane derivatives, in general, have been explored for various therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities. cabidigitallibrary.orgresearchgate.net For example, certain cyclohexene (B86901) derivatives have been synthesized and evaluated as potential anti-sepsis agents due to their inhibitory effects on the production of nitric oxide and inflammatory cytokines. nih.gov
The sulfonamide scaffold, which is structurally related to the sulfonate group, is a well-established pharmacophore in medicinal chemistry. Sulfonamide-containing drugs have been developed for a multitude of therapeutic areas, including antibacterial, antiviral, and anticancer treatments. mdpi.com
The incorporation of a sulfonate group can modulate a compound's physicochemical properties, such as solubility and lipophilicity, which in turn affects its pharmacokinetic and pharmacodynamic profile. The biological activity of sulfonate-containing compounds is diverse, ranging from enzyme inhibition to receptor modulation. For instance, sulfatides, which are sulfated glycolipids, have been shown to inhibit the binding of Helicobacter pylori to gastric cancer cells. nih.gov
The therapeutic potential of sulfonate scaffolds is vast and continues to be an active area of research in drug discovery. While the specific biological activities of this compound derivatives are yet to be fully elucidated, the established versatility of the sulfonate and cyclohexane moieties suggests that this class of compounds could hold promise for various therapeutic applications.
Computational Chemistry and Theoretical Investigations of Sodium Cyclohexanesulfonate
Molecular Docking Simulations for Ligand-Target Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding the interaction between a ligand, such as the cyclohexanesulfonate anion, and a biological target, typically a protein or enzyme. The process involves sampling a high number of possible conformations and orientations of the ligand within the binding site of the target and scoring them based on their binding affinity.
In a hypothetical study of sodium cyclohexanesulfonate, molecular docking could be employed to investigate its interaction with a specific protein target. The cyclohexanesulfonate anion would be docked into the active site of the target protein to predict its binding mode and affinity. The results of such a simulation would provide insights into the key amino acid residues involved in the interaction and the types of non-covalent interactions (e.g., hydrogen bonds, electrostatic interactions, van der Waals forces) that stabilize the complex.
A typical output from a molecular docking study is a ranked list of docking poses, along with their corresponding binding energies. A lower binding energy generally indicates a more stable and favorable interaction.
Table 1: Hypothetical Molecular Docking Results of Cyclohexanesulfonate with a Target Protein
| Docking Pose | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |
| 1 | -7.5 | Arg124, Lys128, Ser203 | Hydrogen Bond, Electrostatic |
| 2 | -7.2 | Arg124, Tyr205 | Hydrogen Bond, Pi-Alkyl |
| 3 | -6.9 | Val150, Leu154 | Van der Waals |
This table presents hypothetical data for illustrative purposes.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is a powerful tool for predicting various molecular properties, including molecular geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. uctm.edu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability.
For this compound, DFT calculations could be utilized to optimize its molecular geometry and to determine its electronic properties. The calculations would provide a detailed understanding of the electron distribution within the cyclohexanesulfonate anion and how this influences its reactivity. The HOMO and LUMO energies can be used to predict the molecule's susceptibility to nucleophilic and electrophilic attack.
Table 2: Predicted Electronic Properties of Cyclohexanesulfonate from DFT Calculations
| Property | Value |
| HOMO Energy | -6.8 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 8.0 eV |
| Dipole Moment | 4.5 D |
This table presents hypothetical data for illustrative purposes.
Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgfiveable.me QSAR models are built by correlating molecular descriptors (physicochemical properties or structural features) of a set of compounds with their experimentally determined biological activities. Once a reliable QSAR model is developed, it can be used to predict the activity of new, untested compounds. nih.govlibretexts.org
In the context of this compound, a QSAR study would involve synthesizing and testing a series of its derivatives with varying structural modifications. Molecular descriptors for these derivatives, such as lipophilicity (logP), molar refractivity, and topological indices, would be calculated. A statistical model would then be generated to correlate these descriptors with a measured biological activity. Such a model could guide the design of new derivatives with enhanced potency.
Table 3: Hypothetical QSAR Model for Cyclohexanesulfonate Derivatives
| Derivative | logP | Molar Refractivity | Predicted Activity (IC50, µM) |
| 4-Methyl-cyclohexanesulfonate | 1.2 | 45.3 | 15.2 |
| 4-Chloro-cyclohexanesulfonate | 1.5 | 48.1 | 10.8 |
| 4-Hydroxy-cyclohexanesulfonate | 0.8 | 43.2 | 25.5 |
This table presents hypothetical data for illustrative purposes.
Molecular Dynamics Simulations and Conformational Analysis of Sulfonates
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. researchgate.netmdpi.com This technique provides detailed information about the conformational flexibility and dynamic behavior of molecules in different environments. nih.govnih.gov For sulfonates like cyclohexanesulfonate, MD simulations can be used to explore their conformational landscape and to understand how they interact with solvent molecules and other ions in a solution.
An MD simulation of this compound in an aqueous solution would track the trajectory of each atom over a period of time, typically nanoseconds to microseconds. The analysis of these trajectories can reveal the preferred conformations of the cyclohexanesulfonate anion, the structure of its hydration shell, and the dynamics of its interaction with sodium ions. This information is crucial for understanding its behavior in biological systems.
Table 4: Conformational Analysis of Cyclohexanesulfonate from MD Simulations
| Conformation | Population (%) | Average S-O Bond Length (Å) |
| Chair | 95 | 1.45 |
| Boat | 5 | 1.46 |
This table presents hypothetical data for illustrative purposes.
Advanced Materials and Environmental Research Incorporating Sulfonates
Role of Sulfonates in Surfactant Science and Colloidal System Research
Sulfonates represent a significant class of anionic surfactants, characterized by the presence of a sulfonate group as the hydrophilic head. These compounds play a crucial role in various scientific and industrial applications due to their ability to modify surface and interfacial properties. A surfactant molecule is amphiphilic, meaning it possesses both a water-loving (hydrophilic) and a water-fearing (hydrophobic) part. firp-ula.org In the case of sodium cyclohexanesulfonate, the cyclohexanesulfonate moiety constitutes the hydrophilic portion, while the cyclohexyl group provides the hydrophobic character.
The fundamental action of sulfonates as surfactants lies in their tendency to adsorb at interfaces, such as air-water or oil-water interfaces. This adsorption lowers the surface tension of water and the interfacial tension between immiscible liquids. wikipedia.org At a specific concentration, known as the critical micelle concentration (CMC), surfactant molecules self-assemble in the bulk solution to form organized aggregates called micelles. In aqueous solutions, micelles typically have a structure where the hydrophobic tails are sequestered in the core, and the hydrophilic sulfonate heads are exposed to the water. researchgate.net This phenomenon is central to the formation of stable colloidal systems like emulsions and dispersions. fiveable.me
The sulfonate group's negative charge makes these surfactants particularly effective in applications requiring good detergency and foaming properties. youtube.com They are generally stable in hard water, which contains divalent cations like calcium and magnesium, as their corresponding salts are more soluble than those of carboxylate-based surfactants. The versatility of sulfonates allows for their use in creating stable oil-in-water and water-in-oil emulsions, which are essential in numerous research and industrial processes. The investigation of their phase behavior and interaction with other components in a formulation is a key area of research in colloidal science. crosa.com.tw
Table 1: General Properties of Anionic Sulfonate Surfactants
| Property | Description | Relevance in Colloidal Systems |
|---|---|---|
| Hydrophilic Head Group | Sulfonate (-SO₃⁻) | Provides a negative charge in aqueous solutions, leading to electrostatic stabilization of colloidal particles. fiveable.me |
| Hydrophobic Tail Group | Typically a hydrocarbon chain (e.g., alkyl, aryl) | Determines the surfactant's solubility in nonpolar phases and influences micelle formation and shape. firp-ula.org |
| Surface Activity | Adsorbs at interfaces to reduce surface and interfacial tension. | Essential for emulsification, foaming, wetting, and dispersing applications. wikipedia.org |
| Micelle Formation | Self-assembles into micelles above the critical micelle concentration (CMC). | Enables the solubilization of hydrophobic substances in aqueous media and the formation of microemulsions. researchgate.net |
| Hard Water Stability | Generally resistant to precipitation in the presence of divalent cations. | Maintains effectiveness in a wider range of water conditions compared to some other anionic surfactants. firp-ula.org |
| pH Stability | Typically stable over a wide pH range. | Allows for formulation in both acidic and alkaline conditions. atamankimya.com |
Application in Photopolymerization and Lithographic Process Investigations
Sulfonates, particularly aryl sulfonates, have found significant application in the fields of photopolymerization and lithography, primarily as photoacid generators (PAGs). researchgate.netrsc.org Photoacid generators are compounds that produce a strong acid upon exposure to light of a specific wavelength, such as deep ultraviolet (DUV) or extreme ultraviolet (EUV). cnr.it This generated acid then acts as a catalyst for a variety of chemical reactions within a polymer matrix, a concept known as chemical amplification.
In the context of lithography for microelectronics manufacturing, chemically amplified photoresists are widely used. These resists are polymer films that undergo a change in solubility in a developer solution after being exposed to a pattern of light. The process typically involves a sulfonate-based PAG dispersed within a polymer matrix. Upon irradiation, the PAG decomposes and releases a sulfonic acid. rsc.org This acid then catalyzes reactions such as the deprotection of a polymer side chain or the cross-linking of polymer chains. These reactions alter the polarity of the exposed regions of the resist, creating a latent image that can be developed to produce the desired pattern.
Research in this area focuses on developing novel sulfonate-based PAGs with improved properties, such as higher quantum yields for acid generation, greater thermal stability, and tailored acid strength. For instance, perfluoroaryl sulfonates have been investigated as initiators for EUV-promoted polymerization. researchgate.net The structure of the sulfonate anion is a critical factor in determining the acidity of the generated photoacid, which in turn influences the efficiency of the catalytic reactions. spiedigitallibrary.org The use of sulfonium (B1226848) salts as PAGs is also common in cationic photopolymerization, where the generated acid initiates the polymerization of monomers like epoxides. researchgate.net
Table 2: Examples of Sulfonates in Photopolymerization and Lithography
| Sulfonate Type | Application | Mechanism of Action |
|---|---|---|
| Aryl Sulfonate Esters | Non-chemically amplified photoresists | Decomposition upon exposure to yield sulfonic acids, which alters the solubility of the resist film. rsc.org |
| Perfluoroaryl Sulfonates | EUV-promoted polymerization | Act as initiators, improving the polymerization efficiency in hybrid organic-inorganic films. researchgate.netcnr.it |
| Triphenylsulfonium Triflate | Chemically amplified photoresists | A commercial photoacid generator that produces triflic acid upon irradiation to catalyze reactions in the resist. researchgate.net |
| Sulfonium Hexafluorophosphates | Cationic photopolymerization | Initiators that generate a strong acid to promote the polymerization of epoxy monomers. researchgate.net |
| Iminosulfonates | Photoacid generators | Undergo homolytic cleavage of the N-O bond upon irradiation to generate sulfonyloxy radicals, which then form sulfonic acid. spiedigitallibrary.org |
Environmental Fate and Transport Mechanisms of Related Sulfonated Compounds
The environmental fate and transport of sulfonated compounds are of significant interest due to their widespread use and potential for environmental distribution. The behavior of these compounds in the environment is largely governed by their physicochemical properties, particularly their polarity, which is imparted by the sulfonate group. Generally, the presence of the sulfonate group increases the water solubility and reduces the volatility of a compound.
For many sulfonated compounds, such as linear alkylbenzene sulfonates (LAS), biodegradation is a primary degradation pathway in the environment. researchgate.net However, the persistence of some sulfonated compounds, especially those with complex structures or halogen substitutions, can be a concern. For example, per- and polyfluoroalkyl substances (PFAS), which include some sulfonated compounds, are known for their high persistence due to the strength of the carbon-fluorine bond. researchgate.net
The transport of sulfonated compounds in the environment is influenced by their interaction with soil and sediment. Anionic surfactants like sulfonates tend to have lower sorption to soil and sediment compared to nonionic and cationic surfactants, which can lead to greater mobility in aquatic systems. researchgate.net However, factors such as soil organic carbon content and clay mineralogy can influence their partitioning behavior. nih.gov The dual hydrophobic and hydrophilic nature of these molecules can lead to complex distribution patterns in the environment, with accumulation at interfaces between different environmental compartments. nih.govitrcweb.org Research into the environmental fate of sulfonated compounds often involves studying their degradation kinetics in various media, their potential for bioaccumulation, and their mobility in soil and water systems. nih.gov
Table 3: Environmental Behavior of Selected Sulfonated Compounds
| Compound Class | Primary Transport Mechanisms | Key Degradation Pathways | Environmental Persistence |
|---|---|---|---|
| Linear Alkylbenzene Sulfonates (LAS) | Leaching in soil, transport in surface water | Aerobic biodegradation | Generally considered biodegradable, with half-lives of 7 to 33 days in sludge-amended soils. researchgate.net |
| Perfluorooctane (B1214571) Sulfonate (PFOS) | Atmospheric transport, surface water runoff, groundwater migration | Highly resistant to biodegradation, hydrolysis, and photolysis | High persistence in the environment. researchgate.netitrcweb.org |
| Sulfonated-Polychlorinated Biphenyls (sulfonated-PCBs) | Leaching from soil, potential for bioaccumulation | Degradation in soil through processes like rhizoremediation is being studied. nih.gov | Persistence is an area of active research; they are metabolites of PCBs. nih.gov |
Q & A
Q. What are the established synthetic pathways for sodium cyclohexanesulfonate, and how should researchers characterize the product?
this compound can be synthesized via sulfonation of cyclohexane derivatives followed by neutralization with sodium hydroxide. Key steps include:
- Sulfonation : Reacting cyclohexane with chlorosulfonic acid under controlled temperatures (0–5°C) to form cyclohexanesulfonic acid .
- Neutralization : Adding NaOH to yield the sodium salt. Characterization : Use and NMR to confirm structure (e.g., δ 1.18–2.30 ppm for cyclohexane protons and 25–60 ppm for carbons) and HRMS for molecular weight verification (e.g., [M+Na]+ ion) . Purity can be assessed via flash chromatography (Cyclohexane:Ethyl Acetate gradients) .
Q. Which analytical methods are most reliable for quantifying this compound in complex matrices?
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Optimize using a C18 column and negative-ion mode for sulfonate detection. Calibrate with isotopically labeled internal standards to mitigate matrix effects .
- Ion Chromatography (IC) : Effective for aqueous samples; pair with conductivity detection for low-concentration analysis .
Q. How should researchers design initial experiments to study this compound’s physicochemical properties?
- Thermal Stability : Perform thermogravimetric analysis (TGA) at 10°C/min under nitrogen to identify decomposition thresholds (e.g., pyrolysis at >200°C) .
- Solubility : Use shake-flask methods in water, ethanol, and DMSO, followed by HPLC quantification .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR shifts) be resolved when characterizing this compound derivatives?
- Hypothesis Testing : Compare experimental NMR data (e.g., δ 3.14 ppm for sulfonate-adjacent protons) with computational models (DFT calculations for predicted shifts) .
- Error Analysis : Assess solvent effects (e.g., CDCl3 vs. D2O) and instrument calibration. Replicate measurements across labs to isolate anomalies .
Q. What mechanisms explain this compound’s thermal decomposition, and how can kinetics be modeled?
- Pyrolysis Pathways : Decomposition follows first-order kinetics, producing SO and cyclohexene above 200°C. Monitor via gas chromatography (GC-MS) .
- Kinetic Modeling : Use Arrhenius equations () to derive activation energy () from isothermal TGA data .
Q. What methodologies are optimal for studying structure-activity relationships (SAR) of this compound in biological systems?
- Derivatization : Synthesize analogs (e.g., N-substituted sulfamates) and test antibacterial activity via microdilution assays (IC values) .
- Data Interpretation : Use multivariate regression to correlate substituent electronegativity with bioactivity trends .
Q. How can conflicting results in purification efficiency (e.g., column chromatography vs. recrystallization) be systematically addressed?
- Comparative Studies : Test silica gel vs. reverse-phase C18 columns for retention of polar impurities. Quantify yield and purity via LC-MS .
- Solvent Screening : Evaluate ethanol/water vs. acetone/hexane recrystallization systems using differential scanning calorimetry (DSC) to assess crystal purity .
Q. What interdisciplinary approaches integrate this compound into materials science or environmental studies?
- Environmental Persistence : Apply EPA Method 533 (PFAS-focused) to detect trace sulfonates in water. Validate recovery rates (80–120%) via spike-and-recovery experiments .
- Polymer Integration : Use radical polymerization with this compound as a dopant; characterize conductivity via impedance spectroscopy .
Methodological Guidance
- Data Reporting : Follow ACS Style Guidelines for NMR, HRMS, and chromatographic data. Include raw data in appendices and processed data in main text .
- Literature Gaps : Prioritize studies on under-researched areas (e.g., photodegradation pathways or enantioselective synthesis) by conducting systematic reviews of SCD literature .
- Ethical Practices : Archive spectra, chromatograms, and reaction logs in open-access repositories (e.g., Zenodo) to facilitate reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
